molecular formula C22H26N2O4 B324614 1,4-Bis((p-tolyloxy)acetyl)piperazine

1,4-Bis((p-tolyloxy)acetyl)piperazine

Cat. No.: B324614
M. Wt: 382.5 g/mol
InChI Key: VQDQZTLOPJNUCD-UHFFFAOYSA-N
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Description

1,4-Bis((p-tolyloxy)acetyl)piperazine is a synthetic organic compound with the molecular formula C22H26N2O4. It belongs to the class of piperazine derivatives, which are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at opposing positions . This specific structure is characterized by acetyl groups linked to p-tolyloxy (4-methylphenoxy) moieties, which can influence its physicochemical properties and biological activity. Piperazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The piperazine ring is a common pharmacophore found in molecules with documented anticancer, antifungal, antibacterial, and anti-inflammatory properties . While the specific mechanism of action for this compound requires further investigation, related piperazine compounds are known to function by interacting with cellular targets such as GABA receptors in parasites , or by inducing apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways . This involves the activation of key caspases (such as caspase-3/7, -8, and -9), a dip in mitochondrial membrane potential, and the release of cytochrome c . As a building block in organic synthesis, this compound offers researchers a versatile scaffold for the development of novel molecules. Its structure allows for further chemical modifications, making it valuable for creating libraries of compounds for high-throughput screening in drug discovery programs. This compound is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O4/c1-17-3-7-19(8-4-17)27-15-21(25)23-11-13-24(14-12-23)22(26)16-28-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3

InChI Key

VQDQZTLOPJNUCD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Green Chemistry : Maghnite clay catalysts enable solvent-free synthesis of NBMP with moderate yields (72%), reducing environmental impact .
  • Microwave Efficiency : Microwave irradiation enhances reaction rates for thiadiazole-functionalized piperazines, improving yields and reducing synthesis time .

Contrasts in Selectivity :

  • Antidiabetic vs. Antitumor : Sulfonyl groups enhance DPP-4 enzyme binding (e.g., H-bonding with R125, E205 ), while dithiocarbamates promote cytotoxicity via reactive sulfur species .
  • Neurotoxicity Trade-offs: Phenoxyacetyl derivatives show anticonvulsant activity but may induce neurotoxicity at higher doses .
Thermal and Physicochemical Properties

Thermal stability and solubility vary with substituent polarity and molecular weight:

Compound Name Thermal Stability (TGA) Solubility Key Functional Groups Reference
Poly(1,4-bis(methacryloyl)piperazine) Stable up to 250°C Insoluble in water Methacryloyl, cross-linked
[bappH₂][Ga₂Se₄] (bapp = 1,4-bis(3-aminopropyl)piperazine) Stable to 200°C Soluble in polar solvents Aminopropyl, selenogallate
1,4-Bis(2-hydroxyethyl)piperazine Melting point: 133–136°C Water-soluble Hydroxyethyl

Insights :

  • Cross-Linked Polymers : NBMP-based polymers exhibit high thermal stability (>250°C), ideal for industrial applications .
  • Polar Substituents: Hydroxyethyl or aminopropyl groups improve aqueous solubility, facilitating drug formulation .

Preparation Methods

Synthesis of p-Tolyloxyacetic Acid

p-Tolyl alcohol is reacted with chloroacetic acid under alkaline conditions (pH 10–12) at 80–90°C for 6–8 hours. The reaction typically achieves 85–92% yield, with purification via recrystallization from ethanol-water mixtures.

Reaction Conditions:

ParameterValue
Temperature80–90°C
Reaction Time6–8 hours
SolventAqueous NaOH (1M)
Yield85–92%

Formation of Acyl Chloride

p-Tolyloxyacetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours, followed by reflux at 40°C for 1 hour. Excess SOCl₂ is removed under reduced pressure to obtain p-tolyloxyacetyl chloride as a pale-yellow liquid (yield: 93–97%).

Piperazine Acylation

Piperazine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere. p-Tolyloxyacetyl chloride (2.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) as a base. The mixture is stirred at room temperature for 12–16 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Optimization Data:

ParameterEffect on Yield
Molar Ratio (Cl:Piperazine)2.2:1 optimal
Temperature<20°C prevents side reactions
BaseTriethylamine > pyridine (5–7% yield increase)

Stepwise Acylation Using Protective Groups

For improved regioselectivity, a protective-group strategy has been developed. This method prevents over-acylation and facilitates purification.

Protection of Piperazine

Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form 1,4-di-Boc-piperazine (yield: 89–94%).

Monoacylation

1,4-di-Boc-piperazine (1.0 equiv) is treated with p-tolyloxyacetyl chloride (1.1 equiv) in THF at −78°C. After 4 hours, the monoacylated product is isolated via flash chromatography (yield: 78–82%).

Second Acylation and Deprotection

The monoacylated intermediate undergoes a second acylation under identical conditions, followed by Boc removal using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v). Final purification by recrystallization from methanol yields the desired product (overall yield: 65–70%).

Comparative Efficiency:

MethodOverall YieldPurity (HPLC)
Direct Acylation72–75%95–97%
Stepwise Protection65–70%98–99%

One-Pot Synthesis via Microwave Assistance

Recent advances utilize microwave irradiation to accelerate the reaction kinetics. In this approach, piperazine, p-tolyloxyacetic acid, and coupling agents are heated simultaneously under controlled conditions.

Reaction Protocol

A mixture of piperazine (1.0 equiv), p-tolyloxyacetic acid (2.2 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 2.4 equiv) in dimethylformamide (DMF) is irradiated at 120°C for 15–20 minutes. The precipitate is filtered, and the crude product is washed with cold ethanol to remove dicyclohexylurea (DCU) byproducts.

Microwave Parameters:

ParameterValue
Power300 W
Irradiation Time15–20 minutes
Temperature120°C
Yield80–85%

Advantages Over Conventional Heating

  • Time Reduction: 20 minutes vs. 12–16 hours

  • Yield Improvement: 8–10% increase

  • Byproduct Formation: DCU reduced by 40%

Catalytic Methods Using Polymer-Supported Reagents

To enhance recyclability, polystyrene-supported sulfonic acid (PSSA) catalysts have been employed in the esterification and acylation steps.

Esterification with PSSA

p-Tolyl alcohol and chloroacetic acid are heated with PSSA (20 wt%) in toluene at 110°C for 3 hours. The catalyst is filtered and reused for 5 cycles with <5% activity loss.

Acylation Using Immobilized Bases

Piperazine is acylated using polymer-bound dimethylaminopyridine (PB-DMAP) in THF. The supported base allows simple filtration and reduces workup time.

Catalyst Performance:

Cycle NumberYield Retention
1100%
396%
589%

Critical Analysis of Methodologies

Yield vs. Purity Tradeoffs

  • Direct acylation offers higher yields (72–75%) but lower purity (95–97%) due to diastereomer formation.

  • Stepwise protection provides superior purity (98–99%) at the cost of reduced overall yield (65–70%).

Environmental Impact

Microwave and catalytic methods demonstrate greener profiles:

MetricConventionalMicrowave
Energy Consumption15–20 kWh0.5–1 kWh
Solvent Waste500–700 mL/g50–100 mL/g

Scalability Challenges

  • Microwave methods face limitations in batch size (>100 g).

  • Catalytic approaches require specialized equipment for catalyst recovery .

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